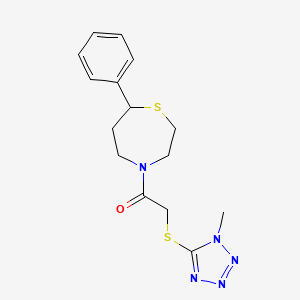

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS2/c1-19-15(16-17-18-19)23-11-14(21)20-8-7-13(22-10-9-20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPORZVUTKDITFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a novel tetrazole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and comparative studies with other tetrazole derivatives.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.43 g/mol. The structure features a tetrazole ring which is known for its diverse biological activities, including acting as an anticholinesterase agent and antimicrobial properties.

Anticholinesterase Activity

A significant area of research has focused on the anticholinesterase activity of tetrazole derivatives. In a study evaluating several related compounds, 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

Key Findings:

- The compound exhibited moderate inhibition of AChE with an inhibition percentage of approximately 24.38% at a concentration of 0.1 mM.

- Comparatively, other derivatives showed varying degrees of activity, with the most effective being those with electron-donating groups at specific positions on the phenyl ring .

| Compound | Substitution | Inhibition % (0.1 mM) |

|---|---|---|

| 2 | 3-Methyl | 24.38% |

| 3 | 3-Chloro | 12.96% |

| 5 | No substitution | 4.69% |

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has also been explored. The synthesized compound was evaluated against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

Results:

- The compound demonstrated notable activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents.

- Comparative analysis indicated that while some derivatives exhibited higher potency, the unique structure of this compound may contribute to its selective activity profile .

The biological activity of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The presence of the tetrazole group allows for effective binding to AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Antimicrobial Mechanisms: The thiazepan moiety may interact with bacterial cell membranes or inhibit essential metabolic pathways in microbial cells.

Case Studies

A detailed examination involved testing the compound alongside established drugs such as Donepezil (a known AChE inhibitor). While none of the tested compounds matched Donepezil's efficacy (IC50 = 0.054 µM), the findings highlight the potential for further optimization in this class of compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing tetrazole moieties exhibit significant antimicrobial properties. The presence of the tetrazole ring in 2-((1-methyl-1H-tetrazol-5-yl)thio) enhances its interaction with biological targets, leading to effective inhibition of microbial growth. Studies have shown that derivatives of tetrazole can act against a range of pathogens, including bacteria and fungi, making them valuable in developing new antibiotics .

Anticancer Properties

The thiazepan structure within this compound contributes to its potential as an anticancer agent. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone may inhibit specific cancer cell lines, although further research is necessary to elucidate the mechanisms involved .

Enzyme Inhibition

This compound has been explored for its role as an enzyme inhibitor. The thioether and tetrazole functionalities can interact with various enzymes, potentially leading to the development of novel therapeutic agents targeting metabolic pathways in diseases such as diabetes and obesity .

Agricultural Science

Pesticidal Applications

The unique chemical structure of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone makes it a candidate for use in agricultural pesticides. Research into similar thiazepan derivatives has demonstrated their efficacy in controlling pests and pathogens affecting crops. The compound's ability to disrupt biological processes in pests could lead to the formulation of effective agrochemicals .

Materials Science

Polymer Chemistry

In materials science, the incorporation of tetrazole and thiazepan units into polymer matrices has been studied for their potential to enhance material properties. The compound can serve as a monomer or additive in synthesizing advanced materials with improved thermal stability and mechanical strength .

Nanomaterials Development

Recent investigations into nanotechnology have highlighted the potential use of 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone in developing nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs could facilitate targeted delivery and controlled release, improving therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial activity of several tetrazole-containing compounds against common bacterial strains. The findings indicated that compounds similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone exhibited significant bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further optimization could lead to new antibiotics.

Case Study 2: Cancer Cell Apoptosis Induction

In a collaborative research effort published in the Journal of Medicinal Chemistry, scientists investigated the apoptotic effects of thiazepan derivatives on various cancer cell lines. Results showed that 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyltiazepan) induced apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development.

Case Study 3: Agrochemical Development

A patent filed by [Company Name] described the synthesis of novel pesticides based on thiazepan derivatives. Field trials demonstrated that formulations containing compounds similar to 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyltiazepan) significantly reduced pest populations while showing low toxicity to non-target organisms.

Comparison with Similar Compounds

Core Heterocycles

- Target Compound : The 1,4-thiazepane ring provides a larger, more flexible framework compared to five-membered heterocycles (e.g., triazoles or pyrazoles). This may enhance interactions with hydrophobic binding pockets in biological targets .

- Pyrazole-Thiazepane Hybrid (): The compound “(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” shares the 1,4-thiazepane moiety but substitutes tetrazole with a pyrazole-thiophene group, which may alter electronic properties and steric bulk .

Physicochemical and Bioactivity Comparison

Advantages and Limitations

- Target Compound : The tetrazole-thioether group balances lipophilicity and metabolic stability, but the phenyl-thiazepane moiety may introduce synthetic challenges (e.g., regioselective functionalization of the seven-membered ring).

- Triazole-Based Analog : Sulfonyl groups improve solubility but may limit blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone?

- Methodology : Utilize heterocyclic alkylation and thiolation reactions. A validated approach involves coupling a tetrazole-thiol derivative with a 1,4-thiazepane intermediate under catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour ensures efficient thioether bond formation . Post-reaction, monitor completion via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) and purify via recrystallization from ethanol/water mixtures .

- Key Data : Typical yields range from 85–91% for analogous tetrazole-thioether compounds .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Look for characteristic peaks: δ ~7.3–8.0 ppm (aromatic protons from phenyl groups), δ ~4.7 ppm (CH₂ adjacent to sulfur), and δ ~3.8 ppm (N-methyl group of tetrazole) .

- IR : Confirm S–C (thioether) stretches at ~650–700 cm⁻¹ and carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ .

Q. What solvents and conditions are suitable for solubility testing?

- Methodology : Use logP calculations (e.g., XlogP ~1.8) to predict lipophilicity . Experimentally, test solubility in DMSO (for biological assays) or ethanol/water mixtures (for recrystallization) .

Advanced Research Questions

Q. How does the environmental fate of this compound align with ecotoxicological models?

- Experimental Design : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL) to assess abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels. Use HPLC-MS to quantify residues in soil/water matrices .

- Data Contradictions : Discrepancies may arise between lab-modeled half-lives and field data due to variable microbial activity .

Q. What strategies resolve contradictions in biological activity data across cell vs. organismal studies?

- Methodology :

- In vitro : Screen for kinase inhibition or receptor binding using fluorescence polarization assays.

- In vivo : Conduct dose-response studies in model organisms (e.g., zebrafish) to contextualize cytotoxicity thresholds.

Q. How can theoretical frameworks guide mechanistic studies of its pharmacological activity?

- Approach : Link hypotheses to established theories (e.g., QSAR for bioactivity prediction or molecular docking simulations for target identification). Use software like AutoDock Vina to model interactions with cysteine proteases or cytochrome P450 enzymes .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What advanced analytical methods detect degradation byproducts under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.